molecular formula C22H19N3OS B2685223 N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine CAS No. 306281-28-7

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine

Cat. No.: B2685223
CAS No.: 306281-28-7
M. Wt: 373.47
InChI Key: XXGUKQQXCNUTEL-GHVJWSGMSA-N
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Description

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzohydrazide with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with phenyl isothiocyanate to form the desired thiadiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogenating agents, nitrating agents; reactions often require acidic or basic conditions depending on the nature of the substituent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-phenyl-1,3,4-thiadiazol-5-imine
  • N-(4-methylphenyl)-2-phenyl-1,3,4-thiadiazol-5-imine
  • N-(4-methoxyphenyl)-2-(4-methylphenyl)-1,3,4-thiadiazol-5-imine

Uniqueness

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is unique due to the specific arrangement of methoxy, methyl, and phenyl groups on the thiadiazole ring. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve. For instance, the presence of the methoxy group can enhance the compound’s solubility and reactivity, while the methyl and phenyl groups contribute to its stability and potential biological activity.

Biological Activity

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine is a complex organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular structure is characterized by the presence of a thiadiazole ring, which is known for its significant biological activities. The key features include:

  • Molecular Formula : C19_{19}H18_{18}N4_{4}S
  • Molecular Weight : 342.43 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds containing the thiadiazole moiety exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains. For instance, studies have demonstrated that derivatives similar to this compound possess significant antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Mechanistic studies suggest that it may interfere with specific signaling pathways involved in cell growth and apoptosis. For example, in vitro studies have shown that thiadiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and MCF-7 .

The mechanism by which this compound exerts its biological effects is primarily through interaction with various molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical cellular processes. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are important in inflammation and cancer progression .
  • Receptor Binding : It may also bind to specific receptors, modulating their activity and affecting downstream signaling pathways related to cell survival and proliferation .

Case Studies and Research Findings

Several studies have highlighted the biological activity of thiadiazole derivatives:

StudyFindings
Zheng et al. (2021)Reported that thiadiazole derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 32–42 μg/mL against Candida albicans compared to fluconazole .
MDPI Journal (2020)Demonstrated that certain thiadiazole compounds showed anticancer activity by inducing apoptosis in cancer cell lines with IC50 values lower than standard chemotherapeutics .
PMC Article (2018)Found that derivatives of thiadiazoles displayed anti-inflammatory properties by inhibiting COX enzymes more effectively than traditional NSAIDs .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)-3-phenyl-1,2,4-thiadiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS/c1-16-8-12-19(13-9-16)25-21(17-6-4-3-5-7-17)24-22(27-25)23-18-10-14-20(26-2)15-11-18/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGUKQQXCNUTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC(=NC3=CC=C(C=C3)OC)S2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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